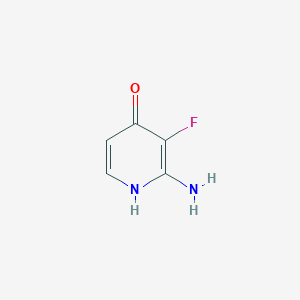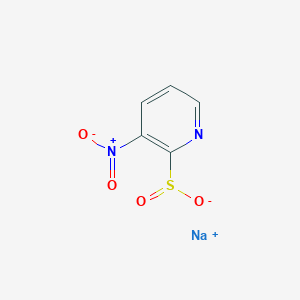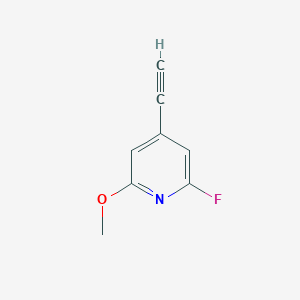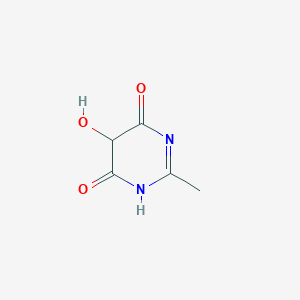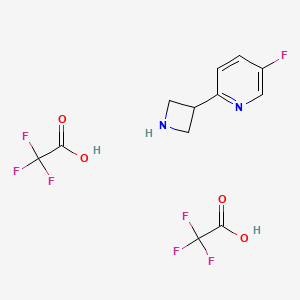
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluoropyridine moiety, and two trifluoroacetate groups. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Azetidin-3-yl)-5-fluoropyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and may require the application of heat or the use of a catalyst to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can result in the formation of various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The azetidine ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoroacetate groups may enhance the compound’s stability and solubility, facilitating its use in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-yl)quinoxaline bis(2,2,2-trifluoroacetate): Similar structure but with a quinoxaline ring instead of a pyridine ring.
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate): Contains a quinoline ring, offering different chemical properties.
5-(Azetidin-3-yl)-2-fluoropyridine bis(2,2,2-trifluoroacetate): Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the azetidine ring makes it particularly interesting for medicinal chemistry applications, as these features can influence the compound’s pharmacokinetics and pharmacodynamics.
Propiedades
Fórmula molecular |
C12H11F7N2O4 |
|---|---|
Peso molecular |
380.22 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-fluoropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9FN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
Clave InChI |
XEGTWNKTUBYEQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


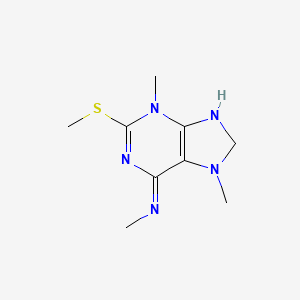
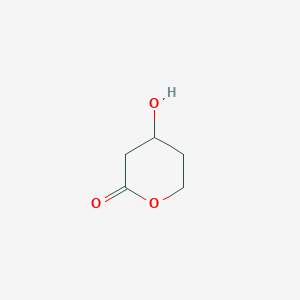
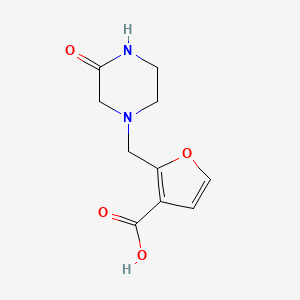
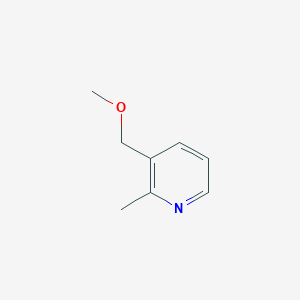
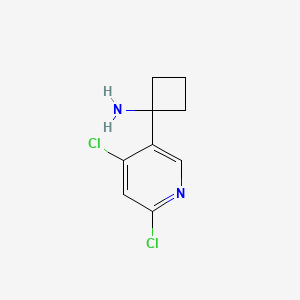

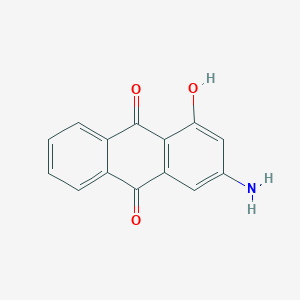
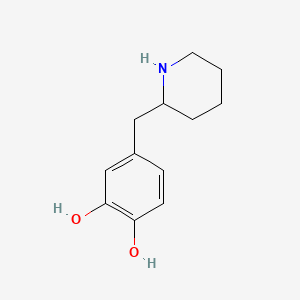
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
